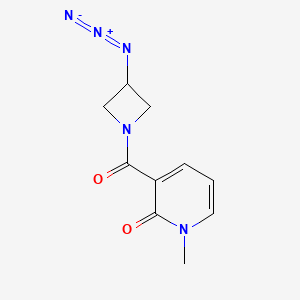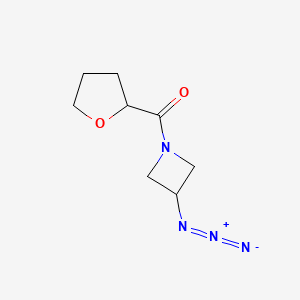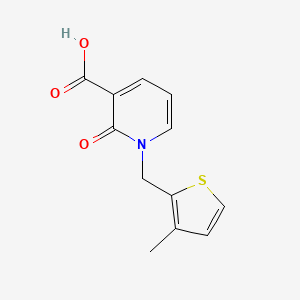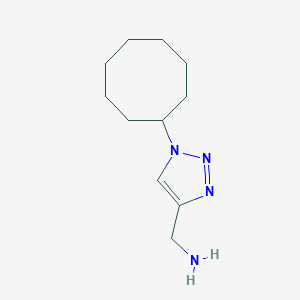
(3-Azidoazetidin-1-yl)(5-methylthiophen-2-yl)methanone
Vue d'ensemble
Description
3-Azidoazetidin-1-yl)(5-methylthiophen-2-yl)methanone is a novel organosulfur compound that has been widely studied in the field of organic chemistry due to its unique reactivity. It is a versatile compound with a wide range of applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Biologically Important Heterocyclic Compounds
Azido compounds like (3-Azidoazetidin-1-yl)(5-methylthiophen-2-yl)methanone can be used to synthesize a variety of biologically important heterocyclic compounds. These include pyrroles, pyrazoles, triazoles, pyrimidines, and oxazines, which are crucial in pharmaceuticals and agrochemicals .
Organic Synthesis Intermediates
These compounds serve as versatile intermediates in organic synthesis. They can lead to the formation of α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols, which are valuable in developing new chemical entities .
‘Click’ Chemistry Applications
The azide group is pivotal in ‘click’ chemistry reactions, particularly in synthesizing triazoles. These reactions are significant in creating pharmaceuticals and materials chemistry due to their reliability and specificity .
Development of Photoresists in Microelectronics
Azido compounds are used as photoresists in microelectronics due to their light-sensitive properties. They play a role in the fabrication of circuitry and other components on a microscopic scale .
Cross-linking Agents in Polymers
These compounds can act as cross-linking agents in polymers, enhancing the material properties such as strength, elasticity, and thermal stability .
Photochemical Studies
Azido compounds are also utilized in photochemical studies due to their ability to undergo photolysis, providing insights into reaction mechanisms and the development of photoactive materials .
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(5-methylthiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-6-2-3-8(15-6)9(14)13-4-7(5-13)11-12-10/h2-3,7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZODGDSRGWFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(5-methylthiophen-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one](/img/structure/B1476102.png)











